

bromonium ion intermediate in cyclohexene bromination

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans*-1,2-Dibromocyclohexane

Cat. No.: B146542

[Get Quote](#)

An In-depth Technical Guide on the Bromonium Ion Intermediate in the Bromination of Cyclohexene

Introduction

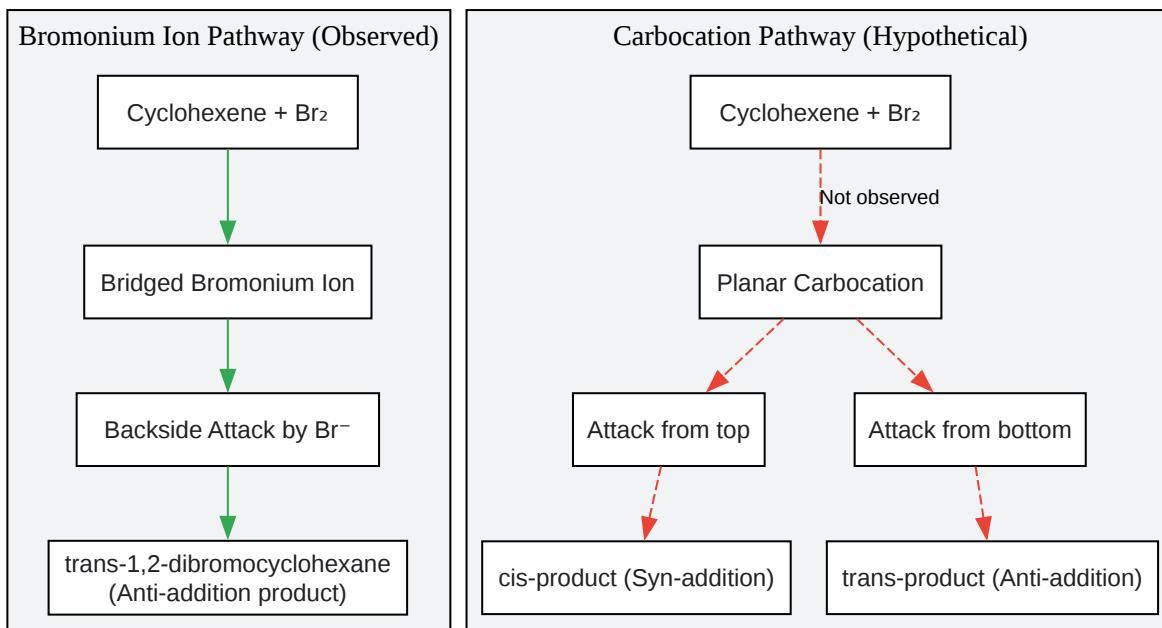
The electrophilic addition of halogens to alkenes is a fundamental reaction in organic chemistry. The bromination of cyclohexene, in particular, serves as a classic example to illustrate the mechanism and stereochemical outcome of these reactions. Central to understanding this process is the formation of a cyclic bromonium ion intermediate. This intermediate dictates the anti-stereoselectivity of the addition, leading to the exclusive formation of ***trans*-1,2-dibromocyclohexane**. This guide provides a detailed examination of the bromonium ion intermediate, covering the reaction mechanism, stereochemistry, kinetics, supporting experimental evidence, and relevant experimental protocols.

Reaction Mechanism

The reaction between cyclohexene and bromine proceeds via an electrophilic addition mechanism.^{[1][2]} The process is initiated by the interaction of the electron-rich π -bond of the cyclohexene with the bromine molecule. The approaching π bond induces a dipole in the Br-Br bond, making one bromine atom electrophilic.^[2]

The reaction can be broken down into two main steps:

- Formation of the Bromonium Ion: The nucleophilic π electrons of the cyclohexene attack the electrophilic bromine atom. Simultaneously, a lone pair of electrons from that same bromine atom attacks one of the double-bonded carbons, and the Br-Br bond breaks heterolytically.[3] This concerted process results in the formation of a three-membered ring called the bromonium ion, with a positive charge on the bromine atom, and a bromide ion (Br^-).[2][3]
- Nucleophilic Attack by Bromide: The newly formed bromide ion then acts as a nucleophile and attacks one of the two carbon atoms of the cyclic bromonium ion.[4] This attack occurs from the side opposite to the bulky bromonium ion ring, following an SN2-like mechanism.[5][6] This "backside attack" forces the three-membered ring to open, leading to the formation of the final product with the two bromine atoms in an anti configuration.[3][6]


Caption: Overall workflow of cyclohexene bromination.

Stereochemistry of the Addition

The bromination of alkenes is a stereospecific reaction, meaning that different stereoisomers of the starting material will yield stereochemically distinct products. The formation of the bromonium ion intermediate is crucial for explaining the observed anti-addition of the two bromine atoms across the double bond.[6][7]

When bromine adds to cyclohexene, the product is exclusively **trans-1,2-dibromocyclohexane**; no cis-isomer is formed.[7] This is because the bromide ion must attack the carbon from the face opposite to the bromonium bridge.[3][8] The initial product is the diaxial conformer, which then typically ring-flips to the more stable diequatorial conformation.[5] The reaction produces a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromocyclohexane, as the initial attack of bromine can occur on either face of the cyclohexene ring with equal probability.[8]

A hypothetical mechanism involving a planar carbocation intermediate would not account for this stereospecificity. If a flat carbocation were formed, the bromide ion could attack from either the top or bottom face, which would lead to a mixture of both syn- and anti-addition products (cis and trans isomers). The experimental observation that only anti-addition occurs provides strong evidence against a simple carbocation intermediate and supports the bridged bromonium ion structure.

[Click to download full resolution via product page](#)

Caption: Logical relationship of reaction pathways.

Kinetics and Rate Law

The kinetics of alkene bromination can be complex and highly dependent on the solvent and the concentration of bromine. Under certain conditions, particularly in non-polar solvents, the reaction is observed to be second order in bromine and first order in the alkene.[9]

Rate Law: $\text{rate} = k[\text{cyclohexene}][\text{Br}_2]^2$ [9]

This third-order rate law suggests that the rate-limiting step involves one molecule of the alkene and two molecules of bromine. This is explained by the formation of a Br₃⁺ species from two Br₂ molecules, which then acts as the potent electrophile. In other cases, especially at low bromine concentrations, a simpler second-order rate law (rate = $k[\text{cyclohexene}][\text{Br}_2]$) may be observed.

Parameter	Value/Description
Order with respect to Cyclohexene	1[9]
Order with respect to Bromine	2 (under certain conditions)[9]
Overall Kinetic Order	3 (under certain conditions)[9]
Stereochemical Outcome	100% Anti-addition[7]
Product	Racemic mixture of trans-1,2-dibromocyclohexane enantiomers[8]

Experimental Evidence and Protocols

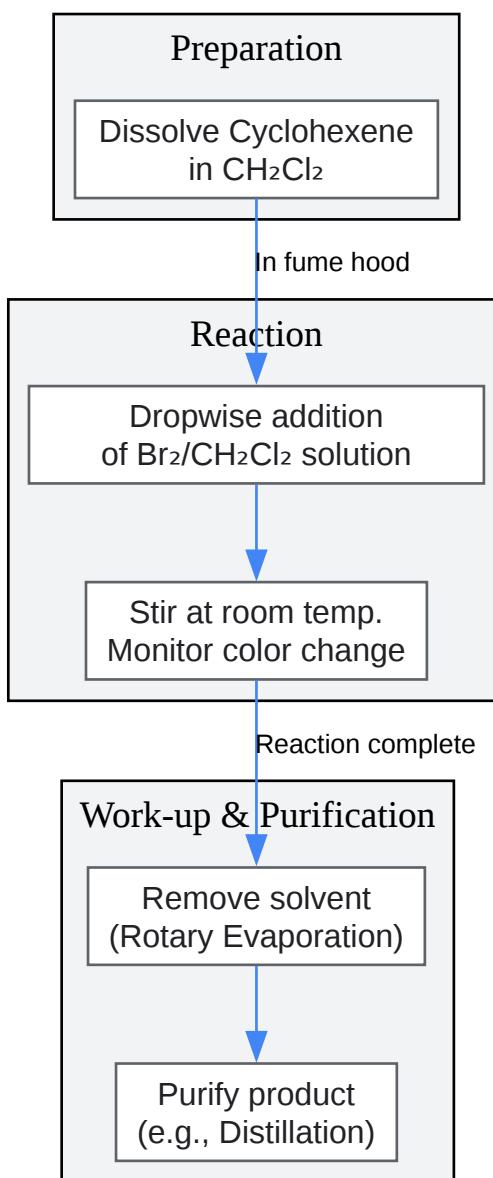
Evidence for the Bromonium Ion Intermediate

- **Stereospecificity:** The most compelling evidence comes from the stereospecific nature of the reaction. For example, the bromination of (E)-2-butene yields only meso-2,3-dibromobutane, while (Z)-2-butene produces a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane. [4] This strict stereochemical control is only possible if the intermediate prevents rotation around the central C-C bond, a characteristic feature of the bridged bromonium ion.
- **Direct Observation and Isolation:** While typically transient, stable bromonium ions have been prepared and characterized. The X-ray crystal structure of the bromonium ion derived from adamantylideneadamantane has been determined, providing definitive proof of the three-membered ring structure.[6][7]
- **Halohydrin Formation:** When bromination is conducted in the presence of a nucleophilic solvent like water, a halohydrin is formed instead of a dibromide.[7][10] For cyclohexene, this results in the anti-addition of Br and OH. The water molecule, acting as the nucleophile, attacks the bromonium ion intermediate, which is consistent with the proposed mechanism. [4]
- **Kinetic Isotope Effects:** Studies on the bromination of 1-pentene using ^{13}C and ^2H kinetic isotope effects are consistent with a rate-limiting formation of the bromonium ion.[11]

General Experimental Protocol for Cyclohexene Bromination

The following is a generalized qualitative and safety protocol for the bromination of cyclohexene, typically performed in a laboratory setting.

Materials:


- Cyclohexene
- Bromine solution (e.g., 5% in dichloromethane or carbon tetrachloride)[12]
- An inert organic solvent (e.g., dichloromethane, CH_2Cl_2)[7]
- Reaction flask
- Dropping funnel
- Stirring apparatus

Procedure:

- Setup: In a fume hood, dissolve cyclohexene in an inert solvent like dichloromethane in a reaction flask equipped with a magnetic stirrer and a dropping funnel.
- Addition of Bromine: Add the bromine solution dropwise to the stirring solution of cyclohexene at room temperature or below (the reaction is exothermic).[1]
- Observation: The characteristic reddish-brown color of the bromine will disappear as it reacts with the cyclohexene.[10] The addition is continued until a faint bromine color persists, indicating that all the cyclohexene has been consumed.[13]
- Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure (rotovaporation) to yield the crude product, **trans-1,2-dibromocyclohexane**.
- Purification (if necessary): The product can be purified by techniques such as distillation or recrystallization.

Safety Precautions:

- Bromine is highly toxic, corrosive, and volatile. All operations must be conducted in a well-ventilated fume hood.[12]
- Cyclohexene and many organic solvents like dichloromethane are flammable and volatile. Keep away from ignition sources.[12]
- Dichloromethane is a suspected carcinogen.[12]
- Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for bromination.

Conclusion

The bromonium ion is a critical intermediate that governs the mechanism and stereochemical outcome of the bromination of cyclohexene. Its bridged, three-membered ring structure accounts for the exclusive anti-addition of bromine, a stereospecificity that would not be possible via a simple carbocation intermediate. The existence and structure of the bromonium ion are well-supported by a wealth of experimental evidence, including stereochemical studies,

direct spectroscopic observation of stable analogues, and kinetic data. This comprehensive understanding is vital for researchers and professionals in organic synthesis and drug development, where precise control over stereochemistry is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Furman Chemistry 120: Organic / stereochemistry of Br₂ addition to cyclic compounds [furmanchem120.pbworks.com]
- 9. Under certain conditions, the bromination of cyclohexene follows ... | Study Prep in Pearson+ [pearson.com]
- 10. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 11. 13C and 2H kinetic isotope effects and the mechanism of bromination of 1-pentene under synthetic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- To cite this document: BenchChem. [bromonium ion intermediate in cyclohexene bromination]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146542#bromonium-ion-intermediate-in-cyclohexene-bromination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com